molecular formula C8H13ClO2S B2929205 (3-Cyclopropylcyclobutyl)methanesulfonyl chloride CAS No. 2167008-07-1

(3-Cyclopropylcyclobutyl)methanesulfonyl chloride

Cat. No. B2929205
CAS RN: 2167008-07-1
M. Wt: 208.7
InChI Key: ATUGAICQKBUQNY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(3-Cyclopropylcyclobutyl)methanesulfonyl chloride is a chemical compound with the CAS Number: 2167008-07-1 . It is used for pharmaceutical testing .


Molecular Structure Analysis

The molecular structure of (3-Cyclopropylcyclobutyl)methanesulfonyl chloride is represented by the Inchi Code: 1S/C8H13ClO2S/c9-12(10,11)5-6-3-8(4-6)7-1-2-7/h6-8H,1-5H2 .

Scientific Research Applications

Electrochemical Applications

Methanesulfonyl chloride forms a room temperature ionic liquid with AlCl3, facilitating the electrochemical study of vanadium pentoxide (V2O5) films. This enables reversible sodium insertion into V2O5 films, highlighting its potential in battery technologies (Su, Winnick, & Kohl, 2001).

Synthetic Chemistry

Methylenecyclopropanes react with phenylsulfenyl chloride or phenylselenyl chloride to produce (cyclobut-1-enylsulfanyl)benzene or (cyclobut-1-enylselanyl)benzene. This demonstrates the compound's utility in creating complex molecular structures (Liu & Shi, 2004).

NMR Chemical Shift Measurements

In NMR studies, sodium methanesulfonate serves as an excellent internal reference for chemical shift determination in solutions containing cyclodextrin, underscoring the importance of sulfonate groups in analytical chemistry (Funasaki et al., 2000).

Pharmaceutical Chemistry

Methanesulfonyl chloride derivatives have been investigated as carbonic anhydrase inhibitors, offering insights into the development of novel antiglaucoma drugs. This reflects the compound's significance in medicinal chemistry and drug development (Scozzafava et al., 2000).

Radical Chemistry

The one-electron reduction of methanesulfonyl chloride has been studied, revealing insights into the behavior of sulfonyl radicals and their intermediates in oxygenated solutions. This research contributes to our understanding of radical chemistry and its implications for organic synthesis (Tamba et al., 2007).

Material Science

Methanesulfonamide synthesis from methanesulfonyl chloride highlights the compound's role in material science, particularly in the synthesis of sulfonamide-based materials (Zhao, 2002).

properties

IUPAC Name

(3-cyclopropylcyclobutyl)methanesulfonyl chloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13ClO2S/c9-12(10,11)5-6-3-8(4-6)7-1-2-7/h6-8H,1-5H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ATUGAICQKBUQNY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2CC(C2)CS(=O)(=O)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H13ClO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

208.71 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

2167008-07-1
Record name (3-cyclopropylcyclobutyl)methanesulfonyl chloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.